molecular formula C6H6N4O2 B2406825 2-cyano-N'-(2-cyanoacetyl)acetohydrazide CAS No. 73673-39-9

2-cyano-N'-(2-cyanoacetyl)acetohydrazide

Cat. No.: B2406825
CAS No.: 73673-39-9
M. Wt: 166.14
InChI Key: KBBHBYYQAYSQQA-UHFFFAOYSA-N
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Description

Contextual Significance of Hydrazide Frameworks in Contemporary Chemical Synthesis

Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH-R'. nih.gov This framework is of immense importance in modern organic chemistry, serving as a powerful tool for the synthesis of a wide array of novel compounds. nih.gov The significance of hydrazides stems from their role as versatile synthons, or building blocks, for creating various heterocyclic rings, including five, six, and seven-membered systems containing one or more heteroatoms like nitrogen, oxygen, or sulfur. mdpi.com

These resulting heterocyclic compounds are of great interest due to their broad spectrum of biological and pharmacological activities. mdpi.com The hydrazide moiety itself can form stable complexes with metal ions and is capable of forming intermolecular hydrogen bonds, which can enhance the stability of the resulting molecular structures. taylorandfrancis.com Consequently, hydrazides and their derivatives are extensively studied for applications in medicinal chemistry, agriculture, and material science, where they have been investigated as potential antibacterial, antifungal, anticancer, and anti-inflammatory agents, as well as herbicides and dyes. nih.govmdpi.com

Molecular Architecture and Reactive Functional Centers of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide

The molecular structure of this compound is key to its reactivity and utility as a synthetic intermediate. Its chemical formula is C6H6N4O2, with a molecular weight of approximately 166.14 g/mol . nih.govbldpharm.comchemscene.com The architecture features a central hydrazide linker (-CO-NH-NH-CO-) symmetrically flanked by two cyanoacetyl groups (-CH2-C≡N).

This arrangement creates several reactive centers within the molecule, making it a highly versatile reagent. The key functional centers include:

Active Methylene (B1212753) Groups (-CH2-): Positioned between a carbonyl group and a nitrile group, the hydrogen atoms on these carbons are acidic. This allows for the formation of a carbanion in the presence of a base, which can then act as a potent C-nucleophile, attacking various electrophiles. mdpi.com

Nitrile Groups (-C≡N): The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. The nitrile group is also a favorable unit for addition reactions, often followed by cyclization to form heterocyclic systems. arkat-usa.org

Carbonyl Groups (-C=O): The carbonyl carbons are electrophilic centers susceptible to nucleophilic attack.

Hydrazide Linker (-NH-NH-): The nitrogen atoms of the hydrazide moiety are nucleophilic and can react with electrophiles. arkat-usa.org

The presence of these multiple reactive sites allows the compound to participate in a wide variety of chemical transformations and cyclization reactions, leading to the synthesis of diverse molecular scaffolds. mdpi.comarkat-usa.org

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC6H6N4O2 nih.govbldpharm.com
Molecular Weight166.14 g/mol bldpharm.comchemscene.com
SynonymsN,N'-bis-(cyanoacetyl)hydrazine, N,N'-bis-cyanoacetyl-hydrazine cymitquimica.com
CAS Number73673-39-9 bldpharm.com

Overview of Key Research Paradigms and Scientific Contributions Pertaining to the Compound

Research involving this compound and its parent compound, cyanoacetic acid hydrazide, primarily revolves around its application as a precursor in heterocyclic synthesis. arkat-usa.org Scientists have utilized this compound as a starting material to construct a variety of important heterocyclic systems due to its polyfunctional nature. mdpi.comarkat-usa.org

One major research paradigm involves using the compound's active methylene groups. For instance, these groups can react with electrophiles like carbon disulfide to form intermediates that can be cyclized into sulfur-containing heterocycles. mdpi.com Another significant area of research is the reaction of the hydrazide with various carbonyl compounds. For example, its reaction with acetylacetone (B45752) in the presence of a base leads to the formation of pyridone derivatives. mdpi.com

The overarching scientific contribution of this compound lies in its ability to provide efficient synthetic routes to complex molecules that may possess valuable biological properties. The derivatives synthesized from this compound are often investigated for their potential pharmacological applications, including cytotoxic effects against cancer cell lines. mdpi.com The versatility of this reagent makes it a cornerstone for synthesizing libraries of novel heterocyclic compounds for drug discovery and material science research. arkat-usa.orgresearchgate.net

Applications of this compound in Heterocyclic Synthesis
ReactantReaction ConditionsResulting Heterocycle ClassReference
Carbon disulfide, KOH, Dimethyl sulfateStirring in DMFKetene (B1206846) dithioacetals mdpi.com
Carbon disulfide, KOH, DibromoethaneStirring in DMFThiazolidinone derivatives mdpi.com
AcetylacetonePiperidine (B6355638) catalystPyridone derivatives mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N'-(2-cyanoacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBHBYYQAYSQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 2 Cyano N 2 Cyanoacetyl Acetohydrazide

Established Conventional Synthesis Protocols

Conventional methods for the synthesis of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide typically rely on the acylation of a hydrazide precursor under thermal conditions. These protocols are well-established and provide reliable routes to the target compound.

Reactant Precursors and Stoichiometric Considerations

The primary precursors for the conventional synthesis of this compound are hydrazine (B178648) and a cyanoacetylating agent, or cyanoacetohydrazide and a cyanoacetylating agent. A common and direct precursor is cyanoacetohydrazide, which is itself synthesized from the reaction of hydrazine hydrate (B1144303) and ethyl cyanoacetate (B8463686). researchgate.netarkat-usa.org

The synthesis of the target compound can then proceed via the N-acylation of cyanoacetohydrazide with a second equivalent of a cyanoacetylating agent, such as ethyl cyanoacetate. Stoichiometrically, the reaction involves a 1:1 molar ratio of cyanoacetohydrazide to the acylating agent. Alternatively, the synthesis can be envisioned as a one-pot reaction starting from hydrazine hydrate, which would require two equivalents of the cyanoacetylating agent for the symmetrical diacylation.

Another reported precursor for the synthesis of this compound is 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, which reacts with 2-cyanoacetohydrazide. mdpi.com In this case, the pyrazole (B372694) moiety acts as a leaving group, facilitating the transfer of the cyanoacetyl group to the cyanoacetohydrazide.

Solvent-Mediated Reflux Conditions and Reaction Kinetics

The conventional synthesis is typically carried out under solvent-mediated reflux conditions to provide the necessary thermal energy to overcome the activation barrier of the reaction. Common solvents for this transformation include alcohols, such as ethanol (B145695), or cyclic ethers like dioxane. mdpi.commdpi.com The choice of solvent is crucial as it must be inert to the reactants and capable of dissolving them to a sufficient extent to allow for an efficient reaction.

The reaction kinetics of the N-acylation of hydrazides are influenced by several factors, including temperature, reactant concentrations, and the nature of the solvent. Generally, increasing the temperature by operating at the solvent's reflux point accelerates the reaction rate. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the ester or other acylating agent. While specific kinetic data for the synthesis of this compound is not extensively detailed in the literature, the progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the point of completion.

Table 1: Conventional Synthesis Parameters for this compound and its Precursors

Innovations in Green and Sustainable Synthetic Approaches

In response to the growing demand for environmentally benign chemical processes, innovations in the synthesis of and reactions involving this compound have focused on the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Application of Organocatalysts (e.g., L-Proline) in Synthesis

A significant advancement in the green chemistry context for reactions of this compound is the use of organocatalysts, with L-proline being a prominent example. mdpi.comL-proline is an attractive catalyst due to its natural origin, low toxicity, and biodegradability. nih.govWhile the direct synthesis of the title compound using L-proline has not been explicitly detailed, its application in subsequent reactions of this compound, such as condensations with aldehydes and ketones, highlights a green synthetic strategy. mdpi.comThese reactions are often carried out using solvent-free mechanical grinding, which further enhances the environmental credentials of the process by eliminating the need for volatile organic solvents. mdpi.com

Table 2: Green Synthesis Parameters for Reactions of this compound

Due to a lack of specific scientific literature on the mechanochemical or solvent-free grinding techniques for the synthesis of this compound, it is not possible to provide a detailed article on the requested synthetic methodologies and their efficiency assessment for this specific compound.

Therefore, the sections on Mechanochemical Synthesis, as well as the Assessment of Reaction Efficiency, Atom Economy, and Environmental Impact of these specific green methodologies for this compound, cannot be factually generated at this time. To present such an article would require speculation or the use of data from unrelated compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Chemical Reactivity and Derivatization Studies of 2 Cyano N 2 Cyanoacetyl Acetohydrazide

Condensation Reactions with Diverse Carbonyl Compounds

The presence of two active methylene (B1212753) groups, flanked by electron-withdrawing cyano and carbonyl groups, confers significant acidity to the α-protons. This structural feature facilitates base-catalyzed condensation reactions with a wide range of electrophilic carbonyl compounds.

Research has demonstrated the utility of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide as a scaffold for synthesizing novel hydrazide derivatives. mdpi.com A notable synthetic approach involves the condensation of the parent compound with various aldehydes and ketones. In one efficient and environmentally friendly method, the reaction is carried out using a grinding technique with moist L-proline as an organocatalyst. mdpi.com This method avoids harsh reaction conditions and often results in high yields and purity of the products. mdpi.com

The general reaction involves the condensation of both active methylene groups of this compound with two equivalents of a carbonyl compound, leading to the formation of symmetrical bis-acrylohydrazide or related derivatives. mdpi.com This derivatization is a key step in modifying the molecular structure to explore new chemical entities.

The condensation reaction of this compound has been successfully performed with a variety of aromatic and heteroaromatic aldehydes and ketones. mdpi.com The reaction with substituted benzaldehyde (B42025) derivatives, such as those containing methoxy (B1213986) or hydroxy groups, proceeds efficiently to yield the corresponding 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives. mdpi.com

Similarly, the compound reacts with heteroaromatic ketones. For instance, condensation with 1-(4-bromophenyl)ethan-1-one, 1-(1H-indol-3-yl)ethan-1-one, or 1-(pyridin-3-yl)ethan-1-one produces novel 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide compounds. mdpi.com These reactions are typically conducted by refluxing the reactants in aqueous ethanol (B145695) with a catalytic amount of L-proline. mdpi.com The resulting products have been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. mdpi.com

Table 1: Synthesis of Hydrazide Derivatives from this compound

This table summarizes the condensation reactions of this compound with various aromatic and heteroaromatic carbonyl compounds. mdpi.com

Carbonyl CompoundProduct NameYield (%)Melting Point (°C)
4-Methoxybenzaldehyde2-Cyano-N'-(2-cyano-3-(4-methoxyphenyl)acryloyl)-3-(4-methoxyphenyl)acrylohydrazideData not available216–218
4-Hydroxybenzaldehyde2-Cyano-N'-(2-cyano-3-(4-hydroxyphenyl)acryloyl)-3-(4-hydroxyphenyl)acrylohydrazideData not available186–188
1-(Pyridin-3-yl)ethan-1-one2-Cyano-N'-(2-cyano-3-(pyridin-3-yl)but-2-enoyl)-3-(pyridin-3-yl)but-2-enehydrazideData not available250–252

The symmetrical nature of this compound simplifies the regiochemical outcome of its condensation reactions. Since the two NC-CH2-CO units are identical, the Knoevenagel-type condensation with aldehydes or ketones can occur at either active methylene group without leading to different constitutional isomers. However, the reaction of cyanothioacetamide with unsymmetrical diketones has been shown to be non-regiospecific, leading to mixtures of isomers. researchgate.net For this compound, the literature primarily reports symmetrical products formed from two equivalents of the carbonyl compound. mdpi.com

The stereochemical aspects of the newly formed carbon-carbon double bonds in the condensation products (E/Z isomerism) are not extensively discussed in the reviewed literature. The reaction products are generally depicted as a single isomer, but a detailed investigation into the stereochemical control and the isolation of potential stereoisomers has not been a primary focus of the cited studies. mdpi.com

Cyclization Reactions Leading to Advanced Heterocyclic Scaffolds

The polyfunctional nature of this compound makes it an excellent substrate for constructing complex heterocyclic frameworks. The strategic use of its various reactive groups allows for diverse cyclization pathways.

The synthetic versatility of this compound and related cyanoacetohydrazides stems from the array of functional groups they contain. researchgate.net These molecules can act as ambident nucleophiles, with reactions possible at both nitrogen and carbon centers. arkat-usa.org

The key functional groups and their roles in heterocycle formation include:

Hydrazino group (-NH-NH-) : This is a classic binucleophilic moiety used for the synthesis of five- and six-membered nitrogen-containing heterocycles, most notably pyrazoles and pyridazines. arkat-usa.orgnih.gov

Active Methylene group (-CH2-) : Positioned between a cyano and a carbonyl group, this site is readily deprotonated to form a stabilized carbanion. mdpi.com This carbanion can then attack various electrophiles, initiating cyclization sequences.

Cyano group (-C≡N) : This group can participate in cyclization reactions, often through intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of amino-substituted heterocycles. nih.gov

Carbonyl and Amido groups (-CO-NH-) : These groups can act as electrophilic sites for intramolecular cyclization or can be involved in intermolecular condensation followed by cyclization. arkat-usa.orgmdpi.com

The interplay of these groups allows for the synthesis of a wide variety of heterocyclic compounds, as the reaction pathway can be directed by the choice of reagents and conditions. researchgate.net

The synthesis of pyrazoles is a well-established application of hydrazide derivatives. hilarispublisher.com The most common pathway involves the reaction of a hydrazide with a 1,3-dielectrophilic species, such as a β-diketone or its synthetic equivalent. mdpi.comhilarispublisher.com

For derivatives of this compound, the hydrazide moiety is the key component for pyrazole (B372694) ring formation. For example, a related cyanoacetyl acetohydrazide derivative has been shown to react with acetylacetone (B45752) in the presence of piperidine (B6355638) to yield a pyrazolyl derivative. mdpi.com The reaction proceeds via condensation between the hydrazide nitrogens and the two carbonyl carbons of acetylacetone, followed by dehydration to form the aromatic pyrazole ring. mdpi.com The active methylene group of the cyanoacetyl moiety, being more acidic and a stronger C-nucleophile, reacts preferentially with one of the carbonyl groups of acetylacetone, initiating the cyclization cascade. mdpi.com This demonstrates a clear pathway for utilizing this class of compounds to generate advanced pyrazole scaffolds.

Synthesis of Pyridazinone Derivatives

The direct synthesis of pyridazinone derivatives utilizing this compound as the primary starting material is not extensively documented in the reviewed scientific literature. While the synthesis of pyridazinones is a well-established area of heterocyclic chemistry, common methods often involve the cyclization of γ-keto acids with hydrazine (B178648) hydrate (B1144303) or multicomponent reactions of reagents like alkyl 2-cyanoacetates with arylglyoxals and hydrazine. scispace.comgrafiati.com Research literature extensively covers the use of the simpler precursor, cyanoacetohydrazide, in reactions to form various heterocycles, including pyridines and their fused derivatives, but specific pathways originating from its N,N'-bis(cyanoacetyl) derivative to form pyridazinones are not prominently reported. arkat-usa.org

Formation of Triazole and Related Azole Compounds

The structure of this compound is well-suited for intramolecular cyclization to form five-membered heterocyclic rings such as oxadiazoles, a class of azole compounds. When heated, the compound undergoes cyclization to yield 2,2'-(1,3,4-oxadiazole-2,5-diyl)diacetonitrile. researchgate.net This transformation involves the loss of a water molecule and the formation of the stable 1,3,4-oxadiazole (B1194373) ring.

One study demonstrated this cyclization by heating a substituted version of the compound, 2-(3-(4-chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N′-(2-cyanoacetyl)acetohydrazide, in ethanol to afford the corresponding oxadiazolyl acetonitrile (B52724) derivative. mdpi.com

Furthermore, the active methylene groups of this compound can be exploited to build other heterocyclic systems. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarboxylate intermediate. This intermediate can then be treated with an alkylating agent such as dibromoethane to yield cyclic ketene (B1206846) dithioacetals, which are precursors for other sulfur-containing heterocycles. mdpi.com

ReactantReagent(s)ProductReference
This compoundHeat (Ethanol)2,2'-(1,3,4-Oxadiazole-2,5-diyl)diacetonitrile researchgate.netmdpi.com
This compound1. CS₂, KOH, DMF2. Dimethyl sulfateKetene dithioacetal derivative mdpi.com
This compound1. CS₂, KOH, DMF2. DibromoethaneCyclic ketene dithioacetal derivative mdpi.com

Exploration of Multi-Component Reaction Strategies

The presence of two highly reactive methylene groups, flanked by electron-withdrawing cyano and carbonyl groups, makes this compound a prime candidate for base-catalyzed condensations and multi-component reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single step.

The reactivity of the active methylene sites has been demonstrated in condensation reactions. For example, a substituted derivative of this compound was shown to react with acetylacetone in the presence of piperidine. mdpi.com The carbanion generated from the active methylene group attacks the carbonyl carbon of acetylacetone, initiating a pathway to a more complex molecule. mdpi.com Although this specific example is a condensation rather than a true MCR, it highlights the potential of the active methylene groups to participate in such transformations. The exploration of MCRs involving this substrate opens avenues for the efficient synthesis of diverse and potentially biologically active compounds. mdpi.com

SubstrateReagentsProduct TypeReference
Substituted this compoundAcetylacetone, PiperidineCondensation Product mdpi.com
Substituted this compound2-AminothiophenolThiatriazocinyl derivative mdpi.com

Mechanistic Elucidation of Transformation Pathways

Proposed Reaction Mechanisms for Complex Derivatizations

The transformation of this compound into various heterocyclic derivatives proceeds through well-defined mechanistic pathways. The formation of cyclic ketene dithioacetals, for instance, follows a clear, stepwise mechanism. mdpi.com

The proposed mechanism is initiated by a base, such as potassium hydroxide, which abstracts a proton from one of the active methylene groups to form a resonance-stabilized carbanion. mdpi.com This carbanion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a potassium dithiocarboxylate salt intermediate. mdpi.com This intermediate can then undergo an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. If a dihaloalkane like dibromoethane is used as an alkylating agent, the thiolate anion attacks one of the electrophilic carbons of dibromoethane, followed by a second, intramolecular attack by the other thiolate to close the ring, yielding the cyclic product. mdpi.com

Influence of Tautomerism on Reactive Sites and Product Outcomes

Tautomerism plays a crucial role in directing the reactivity of this compound, particularly in its intramolecular cyclization reactions. The molecule can exist in several tautomeric forms, primarily through keto-enol tautomerism at the cyanoacetyl groups and amide-iminol tautomerism within the hydrazide linkage.

The cyclization to form a 1,3,4-oxadiazole ring is a direct consequence of this tautomeric equilibrium. mdpi.com The reaction is proposed to proceed through a keto-enol tautomerism, where one of the carbonyl groups converts to an enol form (a hydroxyl group attached to a carbon-carbon double bond). This enol form facilitates the intramolecular cyclization, as the enolic oxygen is more nucleophilic than the carbonyl oxygen. The hydroxyl group attacks the carbonyl carbon of the second cyanoacetyl moiety, and subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring. mdpi.com The reaction conditions, such as heating in a protic solvent like ethanol, can favor the formation of the enol tautomer, thereby driving the reaction towards the oxadiazole product. mdpi.com This demonstrates how controlling the tautomeric equilibrium can be a powerful strategy to determine the final heterocyclic product.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano N 2 Cyanoacetyl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, a combination of one-dimensional and two-dimensional NMR techniques is employed to assemble a complete picture of its molecular framework.

Comprehensive ¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key proton environments are the N-H protons of the hydrazide linkage and the methylene (B1212753) (CH₂) protons adjacent to the cyano and carbonyl groups.

The N-H protons are expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and 11.0 ppm. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature, owing to their involvement in hydrogen bonding.

The two methylene (CH₂) groups are chemically equivalent and are expected to produce a single, sharp singlet. The electron-withdrawing nature of the adjacent cyano (C≡N) and carbonyl (C=O) groups would deshield these protons, leading to a downfield shift, likely in the range of δ 3.5-4.5 ppm. For instance, in the related compound cyanoacetylurea, the methylene protons are observed at approximately 3.9 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-NH-9.0 - 11.0Singlet (broad)
-CH₂-3.5 - 4.5Singlet

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Due to the molecule's symmetry, three distinct carbon signals are expected.

The carbonyl (C=O) carbons of the acetohydrazide moiety are the most deshielded and will appear furthest downfield, typically in the region of δ 160-170 ppm. The carbon atoms of the cyano (C≡N) groups are expected to resonate in the range of δ 115-125 ppm. The methylene (CH₂) carbons, influenced by the adjacent electron-withdrawing groups, will likely appear between δ 25 and 35 ppm. In a similar structure, N,N-Bis(2-cyanoethyl)formamide, the methylene carbons adjacent to the cyano group appear at distinct chemical shifts due to the asymmetry of that molecule, but provide a reference point for the expected range. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
C=O160 - 170
C≡N115 - 125
CH₂25 - 35

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Long-Range Correlations

To unequivocally confirm the structural assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton couplings. In the case of this compound, the spectrum is expected to be simple, with no significant cross-peaks, as the methylene protons are not coupled to other protons. This lack of correlation would further support the proposed structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. For the target molecule, a cross-peak would be observed connecting the proton signal of the CH₂ groups (around δ 3.5-4.5 ppm) to the carbon signal of the same CH₂ groups (around δ 25-35 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons, which helps to piece together the molecular fragments. For this compound, the following key correlations would be expected:

A correlation between the methylene protons (-CH₂-) and the carbonyl carbon (C=O).

A correlation between the methylene protons (-CH₂-) and the cyano carbon (C≡N).

A correlation between the N-H protons and the carbonyl carbon (C=O).

These HMBC correlations would provide definitive evidence for the connectivity of the cyanoacetyl moieties to the central hydrazide linker.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C=O, C≡N, and C-H bonds.

The N-H stretching vibrations of the hydrazide group are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the methylene groups would be observed just below 3000 cm⁻¹.

One of the most characteristic absorptions would be the strong, sharp peak corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2240-2260 cm⁻¹. The C=O (carbonyl) stretching vibration of the amide functionality will also give rise to a strong, sharp band, generally in the region of 1650-1680 cm⁻¹. The N-N stretching band of the hydrazine (B178648) core is expected to be weaker and can be found in the 1000-1100 cm⁻¹ region. ijsdr.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
N-HStretching3200 - 3400Strong, Broad
C-H (CH₂)Stretching~2950Medium
C≡NStretching2240 - 2260Strong, Sharp
C=OStretching1650 - 1680Strong, Sharp
N-NStretching1000 - 1100Weak to Medium

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₆N₄O₂), the calculated monoisotopic mass is 166.0504 Da. HRMS would be able to confirm this mass with high accuracy, typically to within a few parts per million (ppm).

The mass spectrum would also reveal the fragmentation pattern of the molecule upon ionization. The molecular ion peak [M]⁺• would be expected at m/z 166. Common fragmentation pathways for N-acylhydrazides involve cleavage of the N-N bond and the bonds adjacent to the carbonyl groups. Predicted key fragments for this compound would include:

Cleavage of the N-N bond: This would lead to the formation of a cyanoacetyl radical and a cyanoacetyl-hydrazinyl cation, or vice versa.

Loss of a cyanoacetyl group: Fragmentation could result in the loss of a ·CH₂(CN)CO radical, leading to a significant peak.

Formation of a cyanoacetyl cation: A fragment corresponding to [CH₂(CN)CO]⁺ could also be observed.

Analysis of these fragmentation patterns provides valuable information that corroborates the structure determined by NMR and IR spectroscopy.

X-ray Crystallography for Single-Crystal Structure Determination and Conformational Analysis of Derivatives

While obtaining a single crystal of this compound itself may be challenging, the study of its derivatives by X-ray crystallography provides invaluable information about the preferred conformations and intermolecular interactions of this class of compounds.

Studies on related acyclic bis-hydrazide and bis-hydrazone structures have revealed important structural features. nih.govnih.gov For instance, the crystal structure of 1,2-bis(3-phenoxybenzylidene)hydrazine shows that the molecule resides on a crystallographic center of inversion, indicating a planar arrangement of the central hydrazine group with the benzylidene rings. nih.gov Similarly, the analysis of a novel bis-hydrazone derived from benzil (B1666583) confirmed its molecular structure and provided details on intramolecular and intermolecular contacts. nih.govresearchgate.net

In a crystalline derivative of this compound, one would expect to observe:

Planarity of the hydrazide backbone: The C-N-N-C torsion angle would be a key parameter in defining the conformation.

Intermolecular hydrogen bonding: The N-H protons and the carbonyl oxygens are prime sites for forming extensive hydrogen bonding networks, which dictate the crystal packing.

Conformation of the cyanoacetyl groups: The orientation of the cyanoacetyl moieties relative to the central hydrazide unit would be determined.

Such crystallographic data provides the most definitive proof of the molecular structure and offers insights into the solid-state packing and potential polymorphic forms of these compounds.

Table 4: Representative Crystal Data for a Related Bis-Hydrazone Derivative (1,2-bis(3-phenoxybenzylidene)hydrazine) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)23.6271 (16)
b (Å)11.2942 (6)
c (Å)8.2359 (7)
β (°)109.538 (8)
Volume (ų)2071.2 (3)
Z4

Theoretical and Computational Investigations of 2 Cyano N 2 Cyanoacetyl Acetohydrazide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. For molecules like 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, DFT is employed to investigate its fundamental chemical characteristics.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For hydrazide derivatives, this process is crucial as the molecule can exist in various conformations due to the rotation around single bonds. mdpi.com DFT calculations, often using functionals like B3LYP, are used to determine the most stable conformers. raco.cat

For instance, studies on related acetohydrazide derivatives have shown they can exist as a mixture of configurational (Z/E) and conformational (syn/anti) isomers. mdpi.com In the case of 2-cyano-N′-(cyclohexylidene)acetohydrazide, a related compound, crystal structure analysis revealed a specific chair conformation for the cyclohexylidene ring and a nearly planar arrangement for the cyanoacetohydrazide group. researchgate.netnih.gov Such computational and experimental analyses would be essential to map the conformational landscape of this compound, identifying its lowest energy shapes and the rotational barriers between them. This structural information is foundational for understanding its reactivity and interactions.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. mdpi.com DFT calculations are widely used to compute these energy levels. For example, in a study of 2-cyano-N-(4-morpholinobenzylidene)acetohydrazide, a related Schiff base, quantum chemical calculations were used to determine the HOMO-LUMO gap and other reactivity descriptors to explain its performance as a corrosion inhibitor. electrochemsci.org Similarly, investigations into other cyano-functionalized molecules have used the calculated HOMO-LUMO gap to understand charge transfer transitions within the molecule. mdpi.comresearchgate.net For this compound, a similar analysis would pinpoint the distribution of electron density and predict its electronic behavior.

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Related Cyano-Functionalized Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
AIE-1 (Indole-based cyano probe)Not SpecifiedNot Specified3.612 mdpi.com
AIE-2 (Indole-based cyano probe)Not SpecifiedNot Specified3.083 mdpi.com
2-Cyano-N-cyclopropylacetamideNot SpecifiedNot Specified4.75 researchgate.net

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. DFT methods can accurately compute vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For example, in a derivative named 2-(3-(4-Chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N′-(2-cyanoacetyl)acetohydrazide, the IR spectrum revealed the presence of a cyano group (C≡N) at 2212 cm⁻¹ and carbonyl groups (C=O) at 1673, 1657, and 1628 cm⁻¹. mdpi.com Theoretical calculations for this compound would allow for the assignment of each vibrational mode to specific atomic motions, providing a detailed understanding of its IR and Raman spectra. Furthermore, other molecular properties such as dipole moment, polarizability, and electrostatic potential can be calculated to predict how the molecule interacts with its environment.

Molecular Modeling and Docking Studies of Derivatives

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking are used to study how a molecule (a ligand) interacts with a larger biological target, such as a protein or enzyme. These techniques are vital in drug discovery and design. Since this compound can serve as a building block for more complex molecules, docking studies on its derivatives are particularly relevant.

Molecular docking simulations predict the preferred position and orientation of a ligand when it binds to a receptor. The primary goal is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues in the protein's binding site.

In a study involving various heterocyclic derivatives synthesized from cyanoacetohydrazide, compounds were virtually screened by molecular docking against the target protein 1KZN to evaluate their potency as antibacterial agents. ekb.eg This analysis helps identify which parts of the molecule are crucial for binding and which amino acids are involved in forming the ligand-receptor complex. ekb.egresearchgate.net For derivatives of this compound, this profiling would be critical in understanding their mechanism of action and for guiding the synthesis of more potent analogues.

Table 2: Example of Ligand-Protein Interactions from Docking Studies of Related Compounds
Compound ClassProtein TargetKey Interacting ResiduesTypes of InteractionPotential Application
Cyanoacetohydrazide Derivatives1KZNNot SpecifiedEfficient BindingAntibacterial
2-Cyano-N-(1-phenylethyl)acetamide1H23, 1QXK, 3PTA, etc.Not SpecifiedHydrogen BondingDrug Identification
Thiazolyl BenzenesulfonamidesFalcipain-2 (FP-2), Falcipain-3 (FP-3)Not SpecifiedReceptor-Ligand InteractionsAntimalarial

Docking algorithms generate multiple possible binding poses for a ligand and rank them using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.net The top-ranked poses represent the most likely conformations and orientations of the ligand within the binding pocket.

This assessment is crucial for determining whether a molecule fits well within the active site and can adopt a conformation suitable for biological activity. Studies on derivatives of cyanoacetohydrazide and related structures use these predicted binding energies to compare the potential efficacy of different compounds. electrochemsci.orgekb.eg A lower binding energy generally indicates a more stable and favorable interaction. By analyzing the optimal binding poses, researchers can understand why certain derivatives are more active than others and can rationally design new molecules with improved binding characteristics. electrochemsci.orgekb.eg

Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the crystalline structure of "this compound" necessitates a detailed investigation of the intermolecular interactions that govern its packing in the solid state. While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the reviewed literature, the application of these theoretical and computational methods to closely related cyanoacetohydrazide derivatives provides significant insight into the types of interactions that are likely to be important for the title compound.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight regions of different interaction types and strengths. Furthermore, two-dimensional "fingerprint plots" can be derived from the Hirshfeld surface, which provide a quantitative summary of the intermolecular contacts.

Similarly, the crystal structure analysis of 2-cyano-N′-(cyclohexylidene)acetohydrazide, another related compound, identified key intermolecular interactions responsible for its supramolecular assembly. nih.govresearchgate.net In this case, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds, which are further reinforced by C—H⋯O interactions. nih.govresearchgate.net These dimers are then linked by C—H⋯Nc (where c denotes the cyanide group) interactions, forming ladder-like structures within the crystal. nih.govresearchgate.net

The cyano group itself is known to be versatile in forming intermolecular interactions. mdpi.com It can participate in various noncovalent bonds, including hydrogen bonds and tetrel bonds, which can significantly influence the crystal packing of molecules containing this functional group. mdpi.com

Given these findings for structurally similar compounds, it is highly probable that the crystal structure of this compound is also stabilized by a network of intermolecular hydrogen bonds involving the N-H, C=O, and cyano functionalities. A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on the analysis of its derivatives, is presented in the interactive data table below. This table illustrates the expected relative importance of different types of interactions.

Interactive Data Table: Predicted Intermolecular Contact Contributions for this compound

Interaction TypePredicted Contribution (%)
H···H35-45
O···H/H···O20-30
N···H/H···N10-20
C···H/H···C5-15
O···C/C···O<5
N···C/C···N<5
Other<5

Note: The data in this table is hypothetical and is intended to be illustrative of the expected contributions based on the analysis of similar compounds. A definitive analysis would require experimental crystallographic data for this compound.

Strategic Applications and Future Research Directions in Organic Synthesis

Role as a Key Synthon for Constructing Complex Organic Architectures

2-Cyano-N'-(2-cyanoacetyl)acetohydrazide serves as a highly versatile and valuable building block, or synthon, in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites within its molecular structure, including two active methylene (B1212753) groups, two cyano groups, and a hydrazide linkage. This polyfunctional nature allows it to participate in a wide array of chemical reactions, leading to the construction of diverse and complex organic molecules. arkat-usa.orgresearchgate.netchemrxiv.org

The activated methylene groups, situated between two electron-withdrawing groups (a carbonyl and a cyano group), are particularly reactive. They can readily form carbanions in the presence of a base, which can then act as nucleophiles in reactions with various electrophiles. mdpi.com For instance, the acetonitrile (B52724) carbanion, stabilized by the strong electron-attracting character of both the carbonyl (C=O) and cyano (C≡N) groups, can react with electrophiles like acetylacetone (B45752). mdpi.com This reactivity is fundamental to its role in forming new carbon-carbon bonds, a cornerstone of building molecular complexity.

Furthermore, the hydrazide moiety and the cyano groups can undergo cyclization and condensation reactions. Researchers have utilized this compound to react with compounds such as carbon disulfide and 2-amino thiophenol to synthesize more elaborate heterocyclic systems. mdpi.com These reactions demonstrate its capacity to act as a precursor for molecules with fused ring systems and varied functional groups, highlighting its importance in creating sophisticated molecular architectures from simpler starting materials.

Contribution to the Advancement of Green Chemistry Methodologies

The application of this compound is aligned with several principles of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A significant contribution in this area is its synthesis under solvent-free conditions. researchgate.net

One documented method for preparing this compound involves the direct fusion of cyanoacetic acid hydrazide with ethyl cyanoacetate (B8463686) at 100°C. researchgate.net This solvent-free approach offers substantial environmental benefits over traditional solvent-based syntheses. Key advantages include:

Waste Reduction: Eliminating the need for a solvent significantly reduces the amount of waste generated, contributing to a higher atom economy and a lower E-factor (Environmental Factor).

Energy Efficiency: Reactions are often faster at the higher temperatures used in fusion reactions, and energy is saved by not having to heat and later remove a solvent.

Reduced Hazard: Organic solvents are often flammable, toxic, and volatile, posing risks to both human health and the environment. Solvent-free synthesis mitigates these hazards.

By enabling the creation of a key synthetic intermediate without the use of volatile organic compounds (VOCs), this methodology represents a practical application of green chemistry principles. It showcases a pathway to more sustainable chemical manufacturing by focusing on waste prevention at the source. researchgate.net

Development of Novel Heterocyclic Scaffolds with Tunable Reactivity

A primary application of this compound is in the synthesis of novel heterocyclic compounds. nih.gov Heterocycles are a cornerstone of medicinal chemistry and materials science, and this compound provides a direct route to a variety of important scaffolds. Its multiple reactive centers allow for controlled and selective reactions, enabling the development of heterocyclic systems with tunable electronic and steric properties. arkat-usa.orgmdpi.com

The compound's structure is a precursor for various cyclization reactions. Depending on the reaction conditions and the co-reactant, different parts of the molecule can be engaged to form rings of various sizes and functionalities. For example, it has been used to synthesize:

Thiatriazocinyl derivatives: Through reaction with 2-amino thiophenol. mdpi.com

Ketene (B1206846) dithioacetals: By reacting with carbon disulfide in the presence of a base, followed by alkylation. mdpi.com

Pyrazole (B372694) derivatives: Via reaction with diones like acetylacetone. mdpi.com

The inherent functionality of this compound allows for the introduction of specific substituents onto the resulting heterocyclic rings. The cyano groups, for instance, can be retained in the final product or can participate in the cyclization itself, offering a point for further chemical modification. This "tunability" is crucial for creating libraries of related compounds for drug discovery or for fine-tuning the properties of functional materials. The ability to systematically alter the structure of the resulting heterocycles allows chemists to modulate their reactivity, solubility, and biological activity.

Table 1: Heterocyclic Scaffolds Synthesized from this compound

Reactant Resulting Heterocyclic System Reference
Carbon Disulfide / Dimethyl Sulfate Ketene Dithioacetal Derivative mdpi.com
Acetylacetone Pyrazolyl Derivative mdpi.com
2-Amino Thiophenol Thiatriazocinyl Derivative mdpi.com

Emerging Research Avenues and Underexplored Synthetic Transformations Involving this compound

While this compound has proven its utility in the synthesis of certain heterocyclic systems, its full synthetic potential remains largely untapped. Several emerging research avenues and underexplored transformations could expand its application in organic chemistry.

Emerging Research Avenues:

Multi-component Reactions (MCRs): The compound's multiple nucleophilic and electrophilic sites make it an ideal candidate for MCRs. Designing one-pot reactions involving this compound and two or more other reactants could provide rapid access to highly complex and diverse molecular scaffolds, which is highly desirable in medicinal chemistry for generating compound libraries.

Synthesis of Fused Polycyclic Systems: Current research has focused mainly on the synthesis of single or simple fused heterocyclic rings. mdpi.com A future direction would be to explore cascade reactions where multiple rings are formed in a single synthetic sequence, leading to the construction of complex, polycyclic architectures that are often found in natural products.

Coordination Chemistry: The nitrogen and oxygen atoms within the hydrazide linkage and the nitrogen of the cyano groups could act as ligands for metal ions. The synthesis of novel coordination polymers and metal-organic frameworks (MOFs) using this compound as an organic linker is an underexplored area that could lead to new materials with interesting catalytic, magnetic, or porous properties.

Underexplored Synthetic Transformations:

Selective Functionalization: Research could focus on developing methodologies for the selective reaction of one reactive site over the others. For example, developing protecting group strategies or using specific catalysts to differentiate between the two active methylene groups or the two cyano groups would significantly enhance the controlled construction of target molecules.

Reactions of the Cyano Groups: While the active methylene groups have been extensively utilized, the transformation of the cyano groups into other functionalities (e.g., amides, carboxylic acids, tetrazoles) post-cyclization is an area ripe for exploration. This would further increase the structural diversity of the accessible heterocyclic scaffolds.

Domino Reactions: Investigating domino reaction sequences initiated by an attack on one of the functional groups of this compound could lead to the efficient synthesis of intricate molecular structures through a series of intramolecular transformations.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolvent/CatalystTemperatureYield (%)Key Reference
RefluxDioxane100°C92
Acetic acid refluxGlacial acetic acid50°C85–92
Solvent-free grindingL-prolineRoom temp.85–95

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst selection : L-proline enhances reaction efficiency in solvent-free conditions, reducing energy input .
  • Solvent polarity : Polar aprotic solvents (e.g., dioxane) improve cyclization but require reflux. Non-polar solvents may reduce byproducts .
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted intermediates. Excess ketones/aldehydes can drive reactions to completion .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR spectroscopy : Detects characteristic peaks for cyano (C≡N, ~2200 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and N-H (~3200 cm⁻¹) groups .
  • NMR : ¹H NMR shows hydrazide NH protons (δ 10.43 ppm) and methylene protons (δ 3.76 ppm); ¹³C NMR confirms carbonyl (δ 161 ppm) and nitrile (δ 115 ppm) carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 166.14 for C₆H₆N₄O₂) align with theoretical values .

Advanced: How are spectral data discrepancies resolved in derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry (e.g., planar Schiff base structures with intramolecular H-bonding) .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex derivatives (e.g., cyclohexenylidene vs. phenyl-substituted analogs) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Antimicrobial activity : Derivatives show MIC values of 8.5–10.7 µg/mL against Hepatitis A virus and Gram-negative pathogens .
  • Enzyme inhibition : 2-Cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide inhibits xanthine oxidase (IC₅₀ = 1.2 µM), validated via molecular docking .
  • Anticancer potential : Pyridine/thiophene derivatives exhibit cytotoxicity via apoptosis induction in MCF-7 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.